molecular formula C20H26N2O4S2 B6571617 2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946296-64-6

2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571617
CAS No.: 946296-64-6
M. Wt: 422.6 g/mol
InChI Key: UIOHAXHPFFSPNR-UHFFFAOYSA-N
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Description

Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Synthesis Analysis

Sulfonamides can be synthesized through various methods. One common method involves the reaction of amines with sulfonyl chlorides . Another approach involves the synthesis of sulfonimidates, which can then be used to access other important organosulfur compounds .


Molecular Structure Analysis

The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, they can be used as intermediates in the synthesis of other compounds .


Physical and Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . The physical and chemical properties of a specific sulfonamide would depend on its exact molecular structure.

Mechanism of Action

Target of Action

The primary target of sulfonamides, including 2,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, is often the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .

Mode of Action

Sulfonamides exhibit their action by forming a coordination bond between the negatively charged amino group and the zinc ion present in the active site of the carbonic anhydrase enzyme . This interaction results in the inhibition of the enzyme, disrupting the normal physiological processes it regulates .

Biochemical Pathways

The inhibition of carbonic anhydrase by sulfonamides affects several biochemical pathways. Primarily, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for maintaining pH balance and facilitating the transport of carbon dioxide .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the transport of carbon dioxide out of tissues, potentially leading to a buildup of carbon dioxide in the body . This can disrupt the pH balance in the body and lead to conditions such as metabolic acidosis .

Action Environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn influence its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the compound .

Safety and Hazards

When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

Future Directions

The development of new sulfonamide-based compounds with improved properties is an active area of research. For instance, new sulfonamide-based indole derivatives have been synthesized and screened for anti-microbial activity .

Properties

IUPAC Name

2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-14-18(9-10-19(17)22)21-28(25,26)20-13-15(2)7-8-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOHAXHPFFSPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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